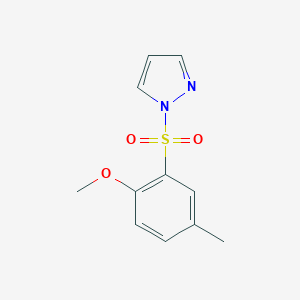
1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole, also known as MMPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole is believed to be through the inhibition of MMP activity. MMPs are zinc-dependent enzymes that are involved in the breakdown of the extracellular matrix. 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole is believed to bind to the active site of MMPs, preventing them from carrying out their enzymatic activity.
Biochemical and Physiological Effects:
1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole has been shown to have a range of biochemical and physiological effects. In addition to its potential anticancer activity, 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole has also been found to have anti-inflammatory and antioxidant effects. Studies have shown that 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole can reduce the production of inflammatory cytokines and oxidative stress markers in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole is its high yield and purity when synthesized. This makes it a useful compound for laboratory experiments. However, one limitation of 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole research. One area of interest is the development of 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the molecular mechanisms underlying 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole activity, which could lead to the development of more potent and selective inhibitors. Additionally, 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole could be used as a tool to study the role of MMPs in various biological processes.
Synthesis Methods
1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole can be synthesized by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with pyrazole in the presence of a base. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform. The yield of the reaction is typically high, and the purity of the product can be confirmed by spectroscopic techniques such as NMR and IR.
Scientific Research Applications
1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole has been found to have a range of potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the progression of cancer. MMPs are responsible for breaking down the extracellular matrix, which allows cancer cells to invade and metastasize. By inhibiting MMP activity, 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole has the potential to prevent cancer cell invasion and metastasis.
properties
Product Name |
1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole |
|---|---|
Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H12N2O3S/c1-9-4-5-10(16-2)11(8-9)17(14,15)13-7-3-6-12-13/h3-8H,1-2H3 |
InChI Key |
XLKIBEAXOJWFRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CC=N2 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



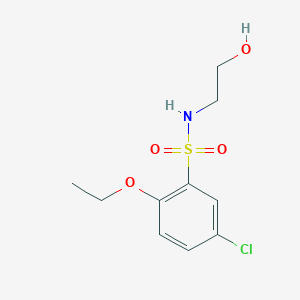
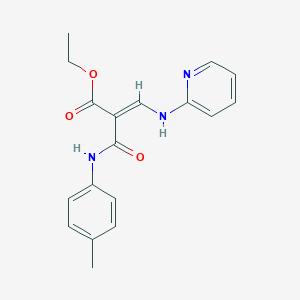
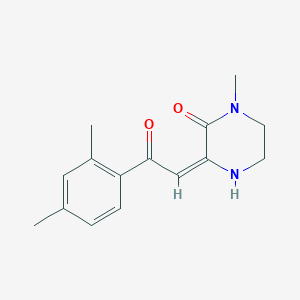
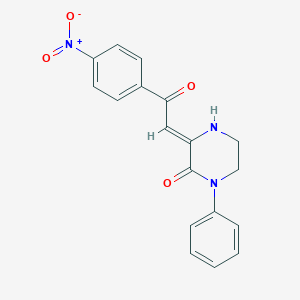
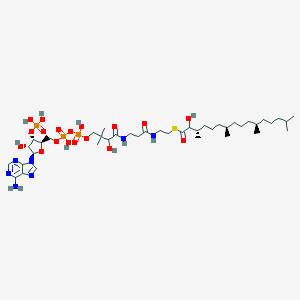

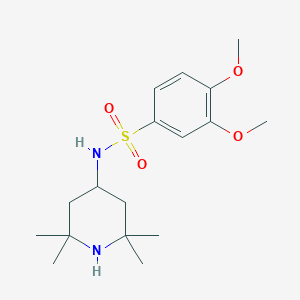

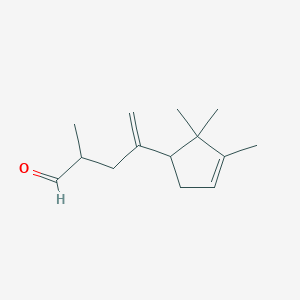
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
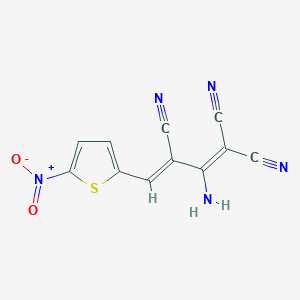
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)

